N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by its complex molecular framework, which includes a pyrrole ring and a cinnolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cinnolinone intermediate, which is then coupled with a pyrrole derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide
- N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide
- N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide
Uniqueness
Compared to similar compounds, N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide stands out due to its specific structural features and the resulting unique chemical and biological properties
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-18-13(19)8-9-7-10(4-5-11(9)17-18)16-14(20)12-3-2-6-15-12/h2-3,6,8,10,15H,4-5,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWYIVOUXDONOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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